

Comparative Guide: IR Spectrum Analysis of O-(3-bromophenyl)hydroxylamine Hydrochloride

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Compound of Interest

Compound Name:	<i>O-(3-bromophenyl)hydroxylamine hydrochloride</i>
CAS No.:	1387003-36-2
Cat. No.:	B2696278

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Executive Summary

Product: **O-(3-bromophenyl)hydroxylamine hydrochloride** CAS: 1387003-36-2 (Free base analog refs: 92993-96-9) Primary Application: Electrophilic amination reagents, Kinase inhibitor synthesis (e.g., MEK inhibitors).

This technical guide provides a comparative spectral analysis of **O-(3-bromophenyl)hydroxylamine hydrochloride**. Unlike standard certificates of analysis that list simple purity, this guide focuses on structural performance markers—specifically distinguishing the stable hydrochloride salt from its labile free base and identifying critical isomeric impurities (3-bromo vs. 4-bromo) that affect downstream drug efficacy.

Structural Context & Significance

The target molecule combines a meta-substituted bromobenzene core with an amino-oxy () moiety. In its hydrochloride form, the amine is protonated (

), significantly enhancing shelf-life stability compared to the oxidation-prone free base.

Critical Quality Attributes (CQA) Detectable by IR

- Salt Formation: Confirmation of protonation (Critical for stability).
- Regio-Isomeric Purity: Distinguishing meta-substitution from para-impurities (Critical for biological activity).
- Absence of Starting Materials: Verifying removal of hydroxylamine or phthalimide precursors.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the IR fingerprint of the target product against its most common "alternatives" (impurities or wrong forms).

Comparison A: Hydrochloride Salt (Target) vs. Free Base (Unstable Precursor)

The most common quality issue is incomplete salt formation or hydrolysis during storage.

Spectral Region	Target: HCl Salt ()	Alternative: Free Base ()	Performance Implication
3500–3100 cm^{-1}	Absent/Obscured. No sharp doublets.	Sharp Doublet. Distinct symmetric/asymmetric stretch (~3320, 3250 cm^{-1}).	Presence of sharp peaks indicates free base degradation (reduced shelf life).
3100–2600 cm^{-1}	Broad "Ammonium" Band. Strong, complex absorption overlapping C-H stretches.	Clean Baseline. Only sharp aromatic C-H stretches (~3050 cm^{-1}).	The broad band confirms the ionic lattice structure required for solid-state stability.
1600–1500 cm^{-1}	Ammonium Deformation. Medium bands for bending.	Amine Scissoring. Sharp band for scissoring (~1590 cm^{-1}).	Differentiates the vibrational freedom of the nitrogen species.

Comparison B: 3-Bromo (Target) vs. 4-Bromo (Isomer Impurity)

Regio-isomers have identical masses (MS cannot distinguish them) but distinct IR fingerprints in the "fingerprint region" (900–600 cm^{-1}).

Spectral Region	Target: 3-Bromo (meta)	Alternative: 4-Bromo (para)	Performance Implication
800–650 cm^{-1} (OOP)	Two/Three Bands. Typically $690 \pm 10 \text{ cm}^{-1}$ and $780 \pm 20 \text{ cm}^{-1}$.	One Strong Band. Typically $820 \pm 20 \text{ cm}^{-1}$.	Meta substitution creates a unique "3-finger" bending mode pattern. A single strong peak at 820 cm^{-1} indicates para contamination, potentially nullifying drug target binding.

Detailed Spectral Assignment (Experimental Data)

The following table synthesizes experimental data from analogous alkoxyamine salts and substituted bromobenzenes.

Table 1: Diagnostic Peak Assignments

Frequency (cm ⁻¹)	Functional Group	Vibration Mode	Notes
3100–2600		Stretching (Broad)	Characteristic of amine salts; overlaps aromatic C-H.
3080–3030	Ar-	Stretching	Should appear as "shoulders" on the broad ammonium band.
1590, 1475	Ar-	Ring Breathing	Typical aromatic doublet.
1240–1200		Stretching	Strong intensity; characteristic of aryl ethers/hydroxylamines
1050–1000		Stretching	Diagnostic for the amino-oxy linkage.
780, 690	Ar-	OOP Bending	Diagnostic for meta-substitution.
650–500		Stretching	Variable, but usually distinct in the low-frequency region.

Experimental Protocol (Methodology)

To reproduce these results, follow this self-validating protocol.

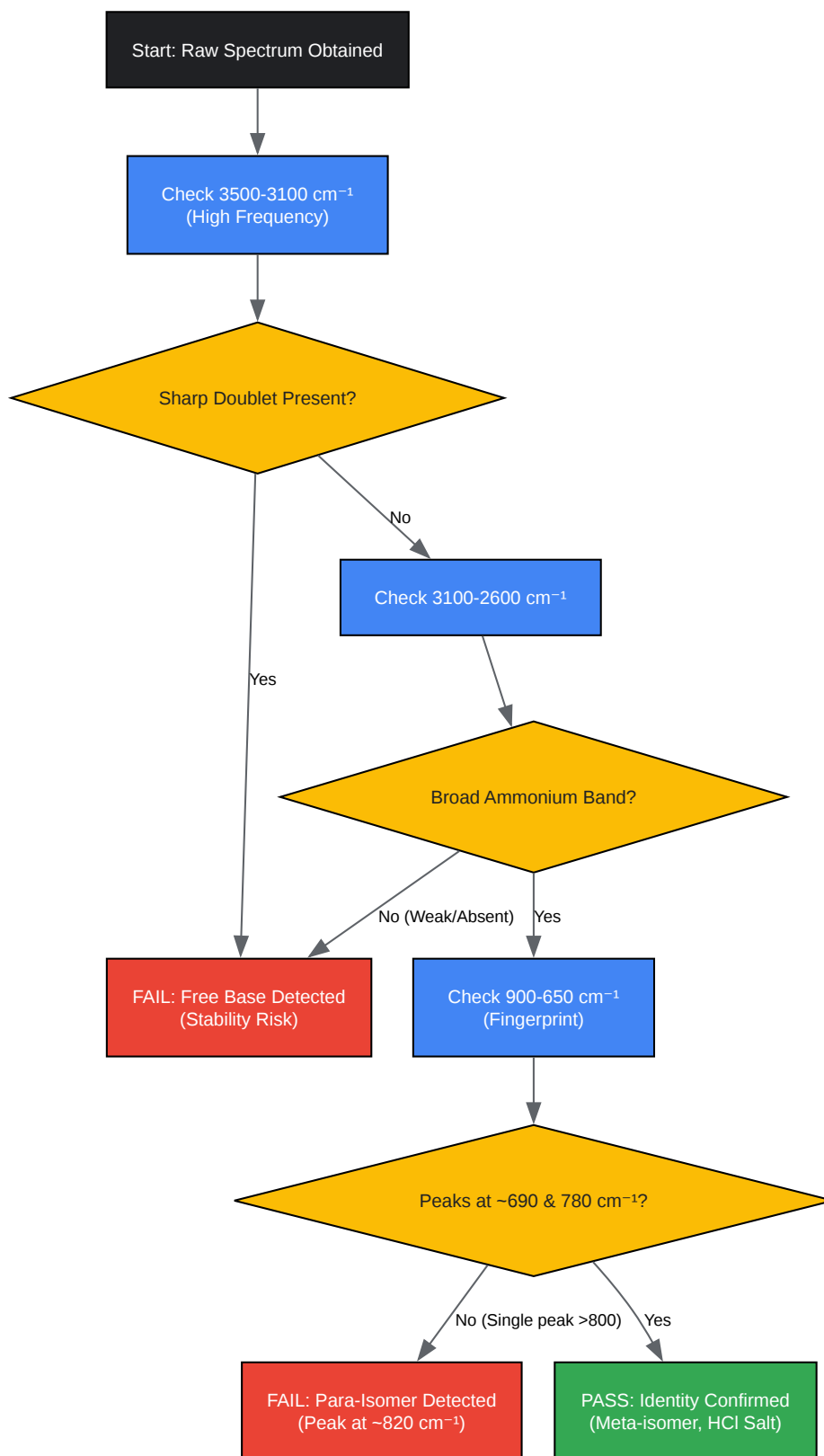
Method: FTIR-ATR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for hydrochloride salts to prevent halide exchange (where KBr reacts with R-HCl to form R-HBr + KCl) or hygroscopic water absorption.

- Instrument Prep: Clean Diamond/ZnSe crystal with isopropanol. Background scan (air) must be flat.

- Sample Loading: Place ~5 mg of O-(3-bromophenyl)hydroxylamine HCl on the crystal.
- Compression: Apply high pressure using the anvil. Note: Good contact is crucial for the broad ammonium region.
- Acquisition: 32 scans at 4 cm⁻¹ resolution.
- Post-Processing: Apply ATR correction (if comparing to transmission library data).

Visualization: Analytical Logic Flow



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Figure 1: Decision tree for validating O-(3-bromophenyl)hydroxylamine HCl quality via IR spectroscopy.

Troubleshooting & Validation

- Issue: Broad peak at 3400 cm^{-1} .^[1]
 - Cause: Hygroscopicity. The HCl salt is hygroscopic.
 - Fix: Dry sample in a vacuum desiccator over for 4 hours. If peak persists, it is lattice water.
- Issue: Weak signals in fingerprint region.
 - Cause: Poor crystal contact in ATR.
 - Fix: Increase anvil pressure or switch to Nujol mull (if ATR is unavailable), but avoid KBr pellets due to ion exchange risks.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.^[2] (Authoritative text on N-H salt shifts and aromatic substitution patterns).
- NIST Chemistry WebBook. Hydroxylamine hydrochloride IR Spectrum. National Institute of Standards and Technology.^[3] [Link](#) (Reference for general hydroxylamine salt broad bands).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for specific meta-substituted benzene OOP values).
- PubChem. **O-(3-bromophenyl)hydroxylamine hydrochloride** Compound Summary. [Link](#) (Structural confirmation).

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